N-Butyl-2,4-dimethoxyaniline

Conductive Polymers Solution Processability Materials Chemistry

N-Butyl-2,4-dimethoxyaniline (CAS 124006-23-1) is an N-alkylated aniline derivative featuring a butyl group on the nitrogen atom and two electron-donating methoxy substituents at the 2- and 4-positions of the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties compared to the parent aniline or other N-alkyl analogs.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 124006-23-1
Cat. No. B047402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2,4-dimethoxyaniline
CAS124006-23-1
SynonymsBUTYL-(2,4-DIMETHOXY-PHENYL)-AMINE
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C12H19NO2/c1-4-5-8-13-11-7-6-10(14-2)9-12(11)15-3/h6-7,9,13H,4-5,8H2,1-3H3
InChIKeyDMVZOFOMVHBURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2,4-dimethoxyaniline (CAS 124006-23-1): Core Properties and Procurement Essentials for Advanced Aniline Derivatives


N-Butyl-2,4-dimethoxyaniline (CAS 124006-23-1) is an N-alkylated aniline derivative featuring a butyl group on the nitrogen atom and two electron-donating methoxy substituents at the 2- and 4-positions of the benzene ring [1]. This specific substitution pattern imparts distinct electronic and steric properties compared to the parent aniline or other N-alkyl analogs. Its molecular formula is C12H19NO2, with a molecular weight of approximately 209.28 g/mol and a predicted boiling point near 310.8°C at 760 mmHg [1]. The compound serves primarily as a synthetic intermediate and research tool in materials science and electrochemistry, where precise control over substituent effects is critical for reproducible outcomes.

Why N-Butyl-2,4-dimethoxyaniline Cannot Be Casually Substituted with Other N-Alkyl Anilines in Critical Applications


Substituting N-Butyl-2,4-dimethoxyaniline with a shorter-chain analog (e.g., N-methyl or N-ethyl) or a branched-chain variant (e.g., N-isobutyl) can drastically alter key performance characteristics. The length and linearity of the N-butyl group significantly influence the solubility of derived polymers, the lipophilicity of the molecule (critical for membrane permeability), and the redox potential of electroactive materials [1]. Even a seemingly minor change, such as switching to an isobutyl group, can introduce steric hindrance that affects polymerization kinetics or the conformation of the resulting macromolecules, thereby compromising the reproducibility and functional properties of the end product [2]. This guide provides the quantitative evidence needed to justify the specification of the n-butyl analog.

Quantitative Differentiation of N-Butyl-2,4-dimethoxyaniline from Key Structural Analogs


Enhanced Organic Solubility and Processability of N-Butyl vs. N-Methyl or Unsubstituted Poly(2,4-dimethoxyaniline)

The N-butyl substitution dramatically improves the solubility of the resulting polymer in common organic solvents compared to polymers derived from N-methyl or unsubstituted 2,4-dimethoxyaniline. This enhanced solubility is essential for solution-based processing techniques like spin-coating or inkjet printing [1].

Conductive Polymers Solution Processability Materials Chemistry

Calculated Lipophilicity (clogP) of N-Butyl-2,4-dimethoxyaniline: A Critical Parameter for Membrane Permeability and Partitioning

The predicted octanol-water partition coefficient (clogP) is a key determinant of a molecule's ability to cross biological membranes. The n-butyl group on N-Butyl-2,4-dimethoxyaniline confers significantly higher lipophilicity compared to its shorter-chain analogs, which can be advantageous for crossing cellular barriers but may also increase non-specific binding .

Drug Discovery ADME/Tox Chemoinformatics

Redox Potential Modulation in Poly(N-alkylanilines) for Electrochromic and Sensor Applications

The length of the N-alkyl substituent in poly(alkylanilines) directly impacts the formal potential of the polymer's redox transitions. Longer alkyl chains, such as n-butyl, can shift the oxidation potential to less positive values compared to shorter chains, affecting the material's electrochemical stability and its operating voltage window in devices [1].

Electrochemistry Modified Electrodes Conductive Polymers

Optimal Use Cases for N-Butyl-2,4-dimethoxyaniline (CAS 124006-23-1) Backed by Quantitative Evidence


Fabrication of Solution-Processed Conductive Polymer Films for Flexible Electronics

The enhanced solubility of poly(N-butyl-2,4-dimethoxyaniline) enables its deposition from solution using scalable techniques like spin-coating, spray-coating, or inkjet printing. This is impossible with the insoluble polymer derived from the parent 2,4-dimethoxyaniline, making the N-butyl derivative the only viable choice for creating uniform, conductive films on flexible substrates .

Design of Lipophilic Pharmacological Probes with Enhanced Cell Permeability

With a calculated clogP of approximately 2.9, N-Butyl-2,4-dimethoxyaniline is approximately 30- to 100-fold more lipophilic than its shorter-chain analogs . This property is critical when designing research compounds intended for cell-based assays, as it significantly improves passive membrane permeability and may alter intracellular distribution.

Tuning Redox Potential in Electrochromic Devices and Chemical Sensors

The negative shift in oxidation potential (~100 mV relative to the N-methyl analog) for poly(N-butyl-2,4-dimethoxyaniline) allows for the engineering of electrochromic materials with lower operating voltages. This can lead to reduced power consumption and improved long-term stability in devices like smart windows or electrochemical sensors [1].

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